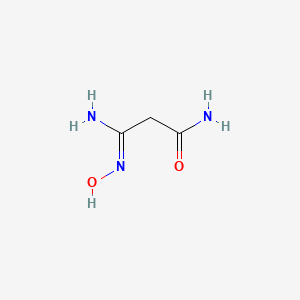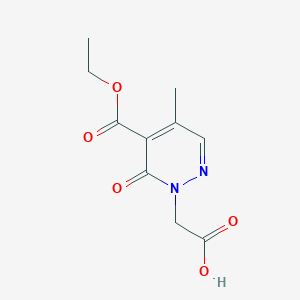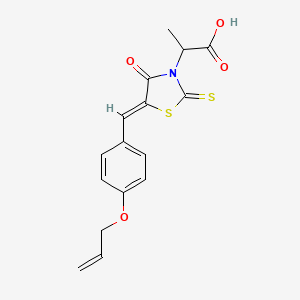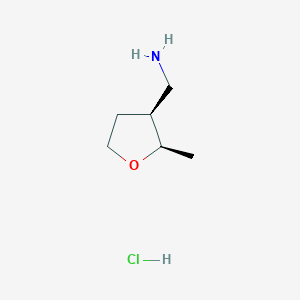![molecular formula C14H12N4O3S B2700890 N-(6-acetamidobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide CAS No. 946274-43-7](/img/structure/B2700890.png)
N-(6-acetamidobenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-Arylbenzo[d]thiazol-2-yl)acetamides are a series of compounds synthesized by C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids . They have been evaluated for various biological activities like antioxidant, haemolytic, antibacterial, and urease inhibition .
Synthesis Analysis
The synthesis of similar compounds, N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides, was achieved by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The structure of similar compounds was analyzed based on IR, 1H, 13C NMR, and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include C-C coupling methodology in the presence of Pd(0) using various aryl boronic pinacol ester/acids .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were judged by their C, H, and N analysis .Aplicaciones Científicas De Investigación
Antimicrobial Resistance and Activity
Research on derivatives of benzothiazole, such as substituted N-(benzo[d]thiazol-2-yl) acetamides, has shown significant antimicrobial activity. A study by Anuse et al. (2019) synthesized a series of these compounds and evaluated their docking properties and antimicrobial activity, finding good activity against Methicillin-resistant Staphylococcus aureus (MRSA) and other microbial strains (Anuse et al., 2019).
Synthesis of Novel Compounds
Novel compounds derived from benzothiazole have been synthesized with potential therapeutic applications. For example, Abu‐Hashem et al. (2020) synthesized novel derivatives as anti-inflammatory and analgesic agents, highlighting the versatility of benzothiazole derivatives in drug development (Abu‐Hashem et al., 2020).
Biological Activities
Further research into the biological activities of benzothiazole derivatives has demonstrated their potential in various therapeutic areas. Gull et al. (2016) synthesized a new series of N-(6-arylbenzo[d]thiazol-2-yl)acetamides, evaluating their antioxidant, antibacterial, and urease inhibition activities. This study found significant activity in urease inhibition, indicating the potential for these compounds in treating diseases related to urease activity (Gull et al., 2016).
Antioxidant Studies
Benzothiazole derivatives have also been explored for their antioxidant properties. Ahmad et al. (2012) synthesized a series of N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides and found that most of the synthesized compounds possess moderate to significant radical scavenging activity, which could be useful in developing treatments for diseases associated with oxidative stress (Ahmad et al., 2012).
Mecanismo De Acción
Direcciones Futuras
The future directions in the research of similar compounds could involve further exploration of their biological activities, such as their anti-inflammatory, antioxidant, haemolytic, antibacterial, and urease inhibitory effects . Additionally, more in-depth studies on their mechanism of action and potential therapeutic applications could be beneficial.
Propiedades
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O3S/c1-7-5-11(18-21-7)13(20)17-14-16-10-4-3-9(15-8(2)19)6-12(10)22-14/h3-6H,1-2H3,(H,15,19)(H,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWZCHSZNOPYGJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-methyl-2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-phenylacetamide](/img/structure/B2700808.png)


![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2700813.png)
![2-((3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-(N-(2-hydroxyethyl)sulfamoyl)phenyl)acetamide](/img/structure/B2700814.png)


![(1S,2R,4R,5S)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]-4,5-dihydroxycyclohexane-1-carboxylic acid](/img/structure/B2700819.png)




